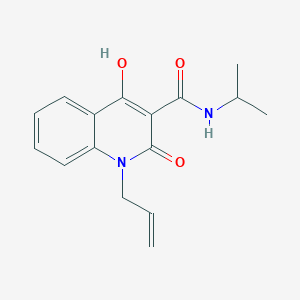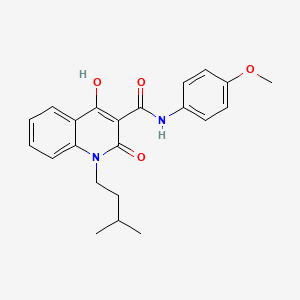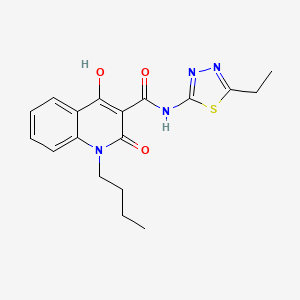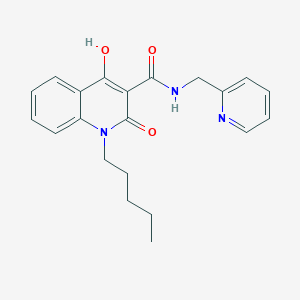
1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as AHQ, is a synthetic compound that belongs to the class of quinolone carboxamides. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties and biological activities.
Wirkmechanismus
The exact mechanism of action of 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and transcription, leading to the inhibition of cell growth and proliferation. It may also act by modulating the activity of immune cells, leading to the suppression of inflammation.
Biochemical and Physiological Effects:
1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure can be easily modified to improve its biological activity. However, one limitation of 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential direction is the development of novel drugs based on its chemical structure for the treatment of various diseases. Another direction is the investigation of its potential as a tool for the study of DNA replication and transcription. Finally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity.
Synthesemethoden
The synthesis of 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of N-isopropyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide as the final product.
Wissenschaftliche Forschungsanwendungen
1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities make it a promising candidate for the development of novel drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-hydroxy-2-oxo-N-propan-2-yl-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-4-9-18-12-8-6-5-7-11(12)14(19)13(16(18)21)15(20)17-10(2)3/h4-8,10,19H,1,9H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOIISQUVMVAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-oxo-N-(propan-2-yl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)







![9-(1-adamantyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5914259.png)




![diethyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5914314.png)